molecular formula C4H4N6S4 B12584847 1,2,4-Thiadiazol-5-amine, 3,3'-dithiobis- CAS No. 613669-25-3

1,2,4-Thiadiazol-5-amine, 3,3'-dithiobis-

Cat. No.: B12584847
CAS No.: 613669-25-3
M. Wt: 264.4 g/mol
InChI Key: SYOFPJDLMXACSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Thiadiazol-5-amine, 3,3’-dithiobis- is a compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1,2,4-Thiadiazol-5-amine, 3,3’-dithiobis- can be achieved through several synthetic routes. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction yields 1,3,4-thiadiazole derivatives, which can be further modified to obtain the desired compound. Another method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1,2,4-Thiadiazol-5-amine, 3,3’-dithiobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide . For example, the reaction of hydrazonoyl halides with potassium thiocyanate yields 1,3,4-thiadiazole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted thiadiazole derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of 1,2,4-Thiadiazol-5-amine, 3,3’-dithiobis- involves its interaction with specific molecular targets and pathways. For example, some thiadiazole derivatives have been shown to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites . This inhibition can disrupt cellular processes and lead to the desired therapeutic effects. Additionally, thiadiazole derivatives can form charge transfer complexes with various acceptors, which can further modulate their biological activities .

Properties

CAS No.

613669-25-3

Molecular Formula

C4H4N6S4

Molecular Weight

264.4 g/mol

IUPAC Name

3-[(5-amino-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C4H4N6S4/c5-1-7-3(9-11-1)13-14-4-8-2(6)12-10-4/h(H2,5,7,9)(H2,6,8,10)

InChI Key

SYOFPJDLMXACSQ-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NS1)SSC2=NSC(=N2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.